methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound featuring a benzothiazine core fused with a 1,3-benzodioxole moiety and a fluorine substituent. Its molecular formula is C₁₇H₁₂FNO₆S, with a molecular weight of 377.35 g/mol and a CAS registry number 1189680-55-4 . The compound is typically supplied with a minimum purity of 95% and is stored under standard laboratory conditions.
Properties
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO6S/c1-23-17(20)16-8-19(11-3-4-13-14(7-11)25-9-24-13)12-6-10(18)2-5-15(12)26(16,21)22/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLBBVOZBGQIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, with the CAS number 1189680-55-4 and molecular formula C17H12FNO6S, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzodioxole ring : This moiety is known for its biological activity.
- Benzothiazine core : Contributes to the compound's pharmacological properties.
- Fluorine atom : Enhances reactivity and may influence biological interactions.
The molecular weight of the compound is approximately 377.3 g/mol, which is significant for its solubility and bioavailability in biological systems .
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to significant |
| Escherichia coli | Moderate |
| Candida albicans | Significant |
For instance, a study by Ahmad et al. (2012) highlighted that derivatives of this compound demonstrated varying levels of antimicrobial activity against these pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .
Antioxidant Activity
The compound has also shown antioxidant properties. Certain derivatives were found to exhibit moderate superoxide scavenging activity. This suggests potential applications in treating oxidative stress-related conditions . The following table summarizes the antioxidant activities reported:
| Derivative | Superoxide Scavenging Activity |
|---|---|
| Methyl derivative A | Moderate |
| Methyl derivative B | Significant |
These findings indicate that modifications to the structure can enhance antioxidant capabilities.
Anti-inflammatory and Anticancer Activities
The compound's anti-inflammatory properties are under investigation. Preliminary studies suggest that it may inhibit inflammatory pathways, thereby reducing inflammation in various models. Furthermore, its anticancer potential has been explored in several studies:
| Cancer Cell Line | Activity Level |
|---|---|
| Mia PaCa-2 | Potent |
| PANC-1 | Significant |
| RKO | Moderate |
In vitro studies have shown that this compound can inhibit cell proliferation in these cancer lines, indicating a potential role as an anticancer agent .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A comparative analysis of various derivatives against Staphylococcus aureus showed that modifications to the benzodioxole ring significantly enhanced antimicrobial efficacy.
- Antioxidant Potential Assessment : Research utilizing DPPH and ABTS assays demonstrated that certain derivatives exhibited superior scavenging abilities compared to standard antioxidants.
- In Vitro Anticancer Studies : Investigations using human cancer cell lines revealed that the compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize this compound, comparisons are drawn with structurally related benzothiazine and benzodioxol-containing derivatives. Key parameters include molecular weight, substituent effects, and functional group contributions to physicochemical properties.
Table 1: Comparative Analysis of Structural Analogues
Key Observations:
Benzodioxol Moiety : The 1,3-benzodioxol group is associated with enhanced binding to cytochrome P450 enzymes or serotonin receptors in related compounds, suggesting possible neurological or metabolic interactions .
Sulfone Group: The 1,1-dioxide (sulfone) functional group increases polarity and may influence solubility and hydrogen-bonding capacity, contrasting with non-sulfonated benzothiazines .
Methodological Considerations for Comparative Studies
Comparative analyses of such compounds rely on computational and experimental tools:
- Structural Similarity Metrics : Methods like Tanimoto coefficients or molecular docking are used to assess similarity, though results vary significantly depending on the descriptor (e.g., 2D fingerprints vs. 3D pharmacophores) .
- Crystallographic Refinement : Programs like SHELX and WinGX are critical for resolving structural details, particularly for sulfone-containing heterocycles, which often exhibit complex crystallographic packing .
- Spectroscopic Techniques : Analogous to studies on quaternary ammonium compounds (e.g., CMC determination via spectrofluorometry/tensiometry), fluorinated benzothiazines may require multi-method validation for properties like aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
